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Cat. No.: B1357888 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-chloro-6-methylnicotinate, a substituted pyridine derivative of interest in pharmaceutical

and chemical synthesis. Due to the limited availability of public experimental spectra for this

specific compound, this document presents a detailed analysis based on predicted

spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS). To offer a valuable comparative reference, experimental data for the closely related

compound, Methyl 6-methylnicotinate, is also included. Furthermore, this guide outlines

detailed, standardized experimental protocols for acquiring these spectra, ensuring

reproducibility for researchers.

Introduction
Methyl 4-chloro-6-methylnicotinate is a functionalized pyridine compound with potential

applications as a building block in the synthesis of more complex molecules, including active

pharmaceutical ingredients (APIs). Accurate structural elucidation and characterization are

critical for its use in research and development. Spectroscopic techniques such as Nuclear

Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are

indispensable for confirming the chemical structure and purity of such compounds. This guide

aims to provide a foundational spectroscopic profile to aid researchers in the identification and

utilization of Methyl 4-chloro-6-methylnicotinate.
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Predicted Spectroscopic Data for Methyl 4-chloro-6-
methylnicotinate
The following sections present the predicted spectroscopic data for Methyl 4-chloro-6-
methylnicotinate. These predictions are based on established principles of spectroscopy and

computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

The ¹H NMR spectrum gives insight into the electronic environment of the hydrogen atoms. The

predicted chemical shifts for Methyl 4-chloro-6-methylnicotinate are summarized in the table

below.

Predicted Chemical
Shift (δ) ppm

Multiplicity Integration Assignment

~8.6 Singlet 1H H-2 (Pyridine ring)

~7.3 Singlet 1H H-5 (Pyridine ring)

~3.9 Singlet 3H -OCH₃ (Ester methyl)

~2.6 Singlet 3H -CH₃ (Pyridine methyl)

The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.
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Predicted Chemical Shift (δ) ppm Carbon Assignment

~165 C=O (Ester carbonyl)

~160 C-6 (Pyridine ring)

~152 C-2 (Pyridine ring)

~148 C-4 (Pyridine ring)

~125 C-3 (Pyridine ring)

~120 C-5 (Pyridine ring)

~53 -OCH₃ (Ester methyl)

~24 -CH₃ (Pyridine methyl)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

characteristic absorption bands for Methyl 4-chloro-6-methylnicotinate are listed below.

Wavenumber (cm⁻¹) Bond Functional Group

~3100-3000 C-H Aromatic

~2950-2850 C-H Alkyl

~1730-1715 C=O Ester

~1600-1550 C=C, C=N Aromatic Ring

~1300-1100 C-O Ester

~850-550 C-Cl Alkyl Halide

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

a molecule. The predicted molecular ion peak for Methyl 4-chloro-6-methylnicotinate is

presented below.
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m/z Value Interpretation

185.02 [M]⁺ (Molecular Ion for ³⁵Cl)

187.02 [M+2]⁺ (Isotope Peak for ³⁷Cl)

Comparative Experimental Data for Methyl 6-
methylnicotinate
For comparative purposes, the following tables summarize the available experimental

spectroscopic data for the structurally similar compound, Methyl 6-methylnicotinate.

¹H NMR Data for Methyl 6-methylnicotinate
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

9.06 Singlet (s) - 1H
H-2 (Pyridine

ring)

8.13
Doublet of

doublets (dd)
8.0, 2.0 1H

H-4 (Pyridine

ring)

7.20 Doublet (d) 8.0 1H
H-5 (Pyridine

ring)

3.89 Singlet (s) - 3H
-OCH₃ (Ester

methyl)

2.58 Singlet (s) - 3H
-CH₃ (Pyridine

methyl)

Source: Data compiled from publicly available spectral databases.

¹³C NMR Data for Methyl 6-methylnicotinate
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Chemical Shift (δ) ppm Carbon Assignment

165 - 167 C=O (Ester carbonyl)

158 - 162 C-6 (Pyridine ring)

150 - 154 C-2 (Pyridine ring)

136 - 140 C-4 (Pyridine ring)

123 - 127 C-3 (Pyridine ring)

121 - 125 C-5 (Pyridine ring)

51 - 53 -OCH₃ (Ester methyl)

23 - 26 -CH₃ (Pyridine methyl)

Source: Data compiled from publicly available spectral databases.

IR Data for Methyl 6-methylnicotinate
Wavenumber (cm⁻¹) Bond Functional Group

3100-3000 C-H Aromatic

2950-2850 C-H Alkyl

1725 C=O Ester

1590 C=C, C=N Aromatic Ring

1280, 1110 C-O Ester

Source: Data compiled from publicly available spectral databases.

MS Data for Methyl 6-methylnicotinate
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m/z Value Interpretation

151 [M]⁺ (Molecular Ion)

120 [M-OCH₃]⁺

92 [M-COOCH₃]⁺

Source: Data compiled from publicly available spectral databases.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and

transfer it to a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃).

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

Filter the solution through a pipette containing a small plug of cotton or glass wool directly

into a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.
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Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation

delay).

Acquire the Free Induction Decay (FID).

Process the data by applying a Fourier transform, phasing the spectrum, and performing

baseline correction.

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an

internal standard such as Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.

Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment.

Set the number of scans to achieve an adequate signal-to-noise ratio.

Process the acquired data similarly to the ¹H spectrum.

Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet

at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal of the FTIR spectrometer is clean.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.
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Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background to generate the final absorbance or transmittance spectrum.

Record the spectrum over the standard mid-IR range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation (for Liquid Chromatography-Mass Spectrometry - LC-MS):

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile)

at a concentration of approximately 1 mg/mL.

Perform serial dilutions to a final concentration of approximately 1-10 µg/mL in the mobile

phase.

Filter the final solution through a 0.22 µm syringe filter into an appropriate autosampler

vial.

Data Acquisition (Electrospray Ionization - ESI):

The analysis is typically performed using a mass spectrometer equipped with an ESI

source.

Set the ESI source to positive ion mode to detect the protonated molecule [M+H]⁺ or the

molecular ion [M]⁺.

Introduce the sample into the mass spectrometer via direct infusion or through an LC

system.

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500

amu).

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like Methyl 4-chloro-6-methylnicotinate.
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Caption: General workflow for the synthesis and spectroscopic analysis of an organic

compound.

Conclusion
This technical guide provides a foundational set of predicted and comparative spectroscopic

data for Methyl 4-chloro-6-methylnicotinate. While experimental data for the title compound

is not readily available, the information and detailed protocols presented herein offer a valuable

resource for researchers, aiding in the identification, characterization, and quality control of this

important chemical intermediate. The provided workflows and methodologies are intended to

ensure consistent and reproducible results in a laboratory setting.

To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-chloro-6-
methylnicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1357888?utm_src=pdf-body-img
https://www.benchchem.com/product/b1357888?utm_src=pdf-body
https://www.benchchem.com/product/b1357888#spectroscopic-data-for-methyl-4-chloro-6-methylnicotinate-nmr-ir-ms
https://www.benchchem.com/product/b1357888#spectroscopic-data-for-methyl-4-chloro-6-methylnicotinate-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1357888#spectroscopic-data-for-methyl-4-chloro-6-
methylnicotinate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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